molecular formula C25H26N4O2 B11205979 N-(2,3-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

N-(2,3-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide

Cat. No.: B11205979
M. Wt: 414.5 g/mol
InChI Key: XGXBFBFPEDTTTP-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrrolo[3,2-d]pyrimidine core, which is known for its biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrrolo[3,2-d]pyrimidine core, followed by the introduction of the phenyl and acetamide groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to reduce the carbonyl group to an alcohol.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions often involve nucleophiles like amines or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new pharmaceuticals.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2,3-dimethylphenyl)-2-[4-oxo-7-phenyl-3-(propan-2-yl)-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that play a role in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its specific substitution pattern and the presence of the acetamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C25H26N4O2

Molecular Weight

414.5 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-2-(4-oxo-7-phenyl-3-propan-2-ylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide

InChI

InChI=1S/C25H26N4O2/c1-16(2)29-15-26-23-20(19-10-6-5-7-11-19)13-28(24(23)25(29)31)14-22(30)27-21-12-8-9-17(3)18(21)4/h5-13,15-16H,14H2,1-4H3,(H,27,30)

InChI Key

XGXBFBFPEDTTTP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)CN2C=C(C3=C2C(=O)N(C=N3)C(C)C)C4=CC=CC=C4)C

Origin of Product

United States

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